
Bismuth chromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth chromate is a compound with the chemical formula Cr₂Bi₃O₁₁ It is a bismuth-based semiconductor known for its excellent photocatalytic activity
Preparation Methods
Bismuth chromate can be synthesized through several methods. One common method involves the direct mixing of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and sodium chromate (Na₂CrO₄) in deionized water. The mixture is magnetically stirred at 80°C for 60 minutes, and the reaction product is filtered while hot . Another method involves a hydrothermal reaction, where the reactants are subjected to high temperatures and pressures in a sealed vessel .
Chemical Reactions Analysis
Bismuth chromate undergoes various chemical reactions, including oxidation and reduction. It is known for its strong oxidation ability, which enables it to degrade and mineralize pollutants completely. Common reagents used in these reactions include water and oxygen. The major products formed from these reactions are typically less harmful compounds, making this compound an effective photocatalyst for environmental applications .
Scientific Research Applications
Bismuth chromate has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for the detoxification of organic pollutants and oxygen evolution. In biology and medicine, bismuth-based compounds, including this compound, are explored for their therapeutic, diagnostic, and biosensing properties. These compounds are known for their high stability, large surface area, and versatility in terms of shape, size, and porosity . In industry, this compound is utilized for its photocatalytic properties, which can be applied in environmental remediation and energy conversion .
Mechanism of Action
The mechanism of action of bismuth chromate involves its photocatalytic properties. When exposed to light with a wavelength below 561 nm, this compound is activated and generates electron-hole pairs. These pairs participate in redox reactions, leading to the degradation of pollutants and the evolution of oxygen. The high photocatalytic activity of this compound is attributed to its large crystal dipole, which accelerates the separation of photogenerated electron-hole pairs .
Comparison with Similar Compounds
Bismuth chromate can be compared to other bismuth-based compounds, such as bismuth oxide (Bi₂O₃), bismuth sulfide (Bi₂S₃), and bismuth oxychloride (BiOCl). While all these compounds exhibit photocatalytic properties, this compound stands out due to its higher photocatalytic activity and ability to degrade pollutants completely. Additionally, this compound has a unique band gap of 2.20 eV, which allows it to be activated by photons with a wavelength below 561 nm .
Properties
IUPAC Name |
dibismuth;dioxido(dioxo)chromium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3Cr.12O/q2*+3;;;;;;;;;;6*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMGMTYGCBZFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Cr3O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
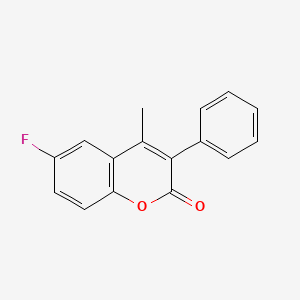

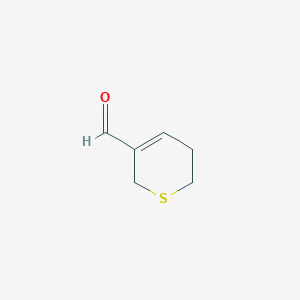
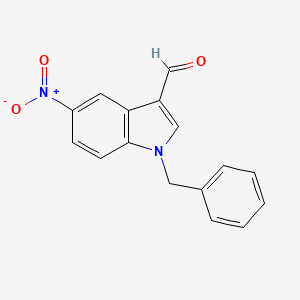


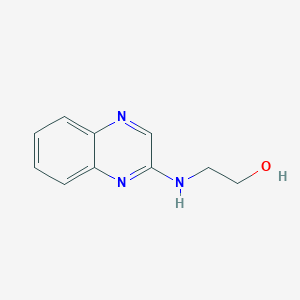
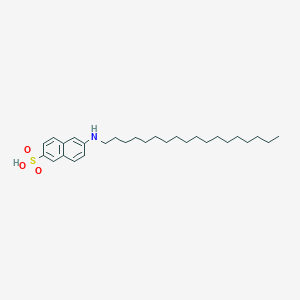
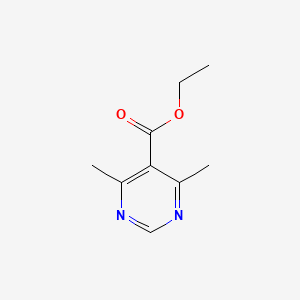
![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)
![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)
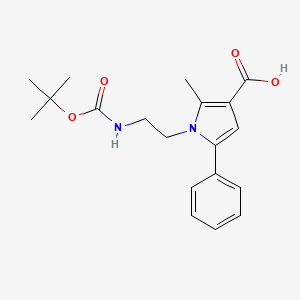
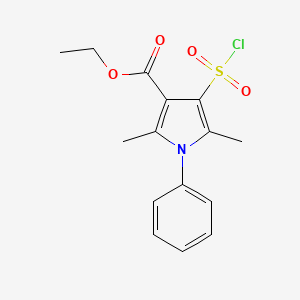
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)
